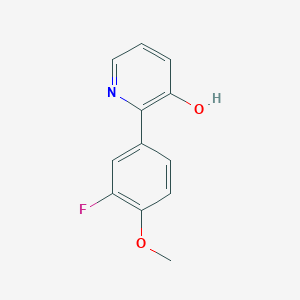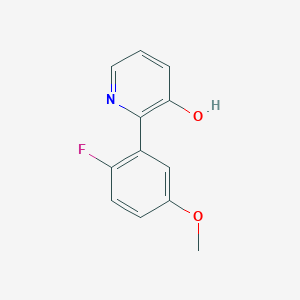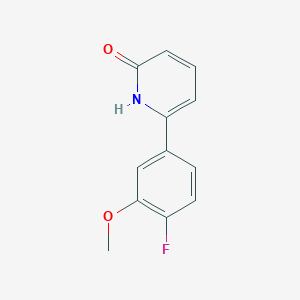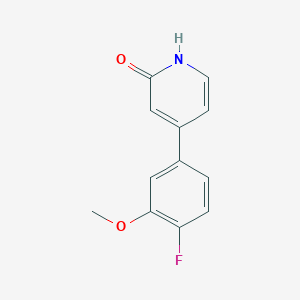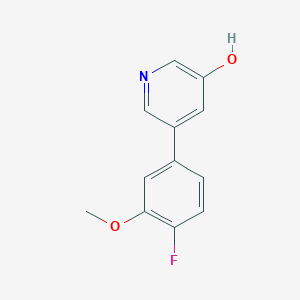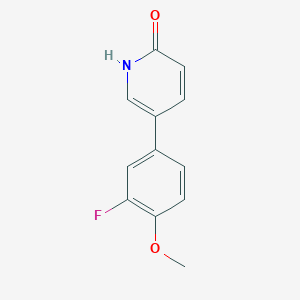
5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine, 95% (5-FMP-2HOP) is an organic compound classified as a pyridine derivative. It is a colorless to pale yellow solid that is soluble in water, alcohols, and other organic solvents. 5-FMP-2HOP has a variety of applications in the fields of medicine, biochemistry, and pharmaceuticals. It is used as an intermediate in the synthesis of drugs, as a reagent in biochemical assays, and as an additive in pharmaceutical formulations. This article will discuss the synthesis method of 5-FMP-2HOP, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions.
科学的研究の応用
5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine, 95% is used as a reagent in a variety of biochemical assays. It is used in the synthesis of drugs, as well as in the production of certain diagnostic reagents. It is also used in the synthesis of a variety of pharmaceuticals, including antibiotics, antifungals, and anti-inflammatory agents.
作用機序
The mechanism of action of 5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine, 95% is not well understood. However, it is believed that the compound acts as a chelating agent, binding to metal ions and forming complexes. This binding is thought to be responsible for its various biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine, 95% are not fully understood. However, it is known that the compound can inhibit the growth of certain bacteria, fungi, and viruses. It has also been shown to have antifungal activity, as well as anti-inflammatory and analgesic effects.
Advantages and Limitations for Laboratory Experiments
The advantages of using 5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine, 95% in laboratory experiments include its low cost, its availability in a variety of forms, and its ease of synthesis. However, there are some limitations to its use, including its potential toxicity and its lack of solubility in some solvents.
将来の方向性
The future of 5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine, 95% research is promising. Further research is needed to better understand its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research is needed to identify new applications for the compound, as well as to develop new synthesis methods. Other areas of research include the development of new analytical methods for the detection and quantification of the compound, as well as the development of new formulations for its use in pharmaceuticals and other applications.
合成法
5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine, 95% is usually synthesized through a multi-step process. The first step involves the reaction of 3-fluoro-4-methoxyphenol and hydroxylpyridine in the presence of a base such as sodium hydroxide. This reaction produces a compound known as pyridinium 2-hydroxy-3-fluoromethoxyphenolate. This intermediate is then reacted with a second base, such as potassium carbonate, to produce 5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine, 95%.
特性
IUPAC Name |
5-(3-fluoro-4-methoxyphenyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2/c1-16-11-4-2-8(6-10(11)13)9-3-5-12(15)14-7-9/h2-7H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGKHGPGOFUZBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CNC(=O)C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682817 |
Source


|
| Record name | 5-(3-Fluoro-4-methoxyphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine | |
CAS RN |
1111109-37-5 |
Source


|
| Record name | 5-(3-Fluoro-4-methoxyphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


